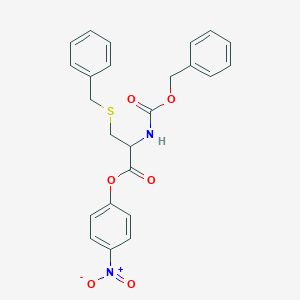
Z-Cys(Bzl)-ONp
Descripción general
Descripción
Z-Cys(Bzl)-ONp is a compound used for pharmaceutical testing . It is also used in proteomics research .
Molecular Structure Analysis
The molecular formula of Z-Cys(Bzl)-ONp is C24H22N2O6S . Its molecular weight is 466.51 . The SMILES string representation of its structure is [O-]N+c1ccc(OC(=O)C@HNC(=O)OCc3ccccc3)cc1 .It should be stored at a temperature of 2-8°C . More detailed physical and chemical properties are not available in the search results.
Aplicaciones Científicas De Investigación
Enzymatic Synthesis of Peptides : A study by Irokawa and Tominaga (1991) focused on the enzymatic synthesis of the tripeptide Z-Cys(Bzl)-Tyr-Ile-OtBu using enzymes like papain, chymotrypsin, and thermolysin. They optimized conditions for high yield synthesis, exploring pH, reaction time, and solvent effects (Irokawa & Tominaga, 1991).
Synthesis of Model Peptides for Iron-Sulfur Proteins : Ohta et al. (1979) synthesized a model peptide for iron-sulfur proteins using a similar compound, Z-Gly-Cys(Bzl)-Gly-Ala-Cys(Bzl)-Gly-Gly-Cys(Bzl)-Gly-Ala-Cys(Bzl)-Gly-OH. This work contributes to understanding the structure and function of iron-sulfur proteins (Ohta et al., 1979).
Nanoparticle Engineering : Mantion et al. (2008) utilized a variant, Z-(l-Val)2-l-Cys(S-Bzl)-OMe, in the engineering of silver nanoparticles via oligovaline organogels. They found that the sulfur-containing peptide significantly influences the shape and size of the nanoparticles, demonstrating an application in nanotechnology (Mantion et al., 2008).
Pharmacological Studies : Ferger and Chan (1975) synthesized and evaluated the pharmacological properties of [1-L-penicillamine,4-L-leucine]oxytocin, utilizing Z-Cys(Bzl)-Tyr(Bzl)-Ile-Leu-Asn-Cys(Bzl)-Pro-Leu-Gly-NH2 in their process. Their work contributed to understanding the biological activity and potential medical applications of peptide analogs (Ferger & Chan, 1975).
Oligopeptide Synthesis with Papain : Chou et al. (1978) reported the papain-catalyzed synthesis of various oligopeptides including Z-Val-Cys(Bzl)-X-OTMB tripeptides, demonstrating papain's utility in oligopeptide synthesis (Chou et al., 1978).
Safety and Hazards
In case of inhalation, the victim should be moved into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . In case of skin contact, contaminated clothing should be removed immediately. The skin should be washed off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . In case of ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .
Mecanismo De Acción
Target of Action
Z-Cys(Bzl)-ONp, also known as N-Cbz-S-benzyl-L-cysteine or Nα-Z-S-benzyl-L-cysteine , is primarily used in proteomics research It is often used in the synthesis of peptides, suggesting that its targets could be proteins or enzymes involved in peptide synthesis or modification.
Mode of Action
Biochemical Pathways
Z-Cys(Bzl)-ONp is used in the synthesis of model peptides related to iron-sulfur proteins. These peptides form chelate complexes with iron and sulfur, which are significant in studying the structure and function of iron-sulfur proteins. Therefore, the compound may affect biochemical pathways involving iron-sulfur proteins, which play crucial roles in various biological processes, including electron transport, enzyme regulation, and gene expression.
Result of Action
The molecular and cellular effects of Z-Cys(Bzl)-ONp’s action would depend on the specific peptides it helps synthesize and the proteins these peptides interact with. For instance, if used to synthesize peptides that mimic iron-sulfur proteins, the compound could influence cellular processes such as energy production, DNA repair, and iron-sulfur cluster assembly.
Action Environment
The action, efficacy, and stability of Z-Cys(Bzl)-ONp could be influenced by various environmental factors. For instance, factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its ability to form peptide bonds. Additionally, the compound’s action could be influenced by the cellular environment, including the presence of specific proteins or enzymes, the cellular redox state, and the availability of iron and sulfur for the formation of iron-sulfur clusters.
Propiedades
IUPAC Name |
(4-nitrophenyl) (2R)-3-benzylsulfanyl-2-(phenylmethoxycarbonylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O6S/c27-23(32-21-13-11-20(12-14-21)26(29)30)22(17-33-16-19-9-5-2-6-10-19)25-24(28)31-15-18-7-3-1-4-8-18/h1-14,22H,15-17H2,(H,25,28)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQPKVCBYFUURJM-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CSCC2=CC=CC=C2)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CSCC2=CC=CC=C2)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Cys(Bzl)-ONp | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



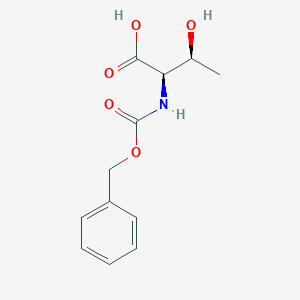
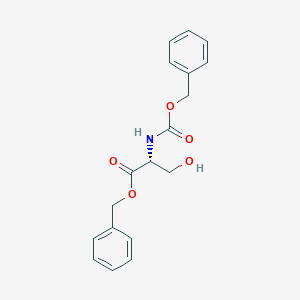
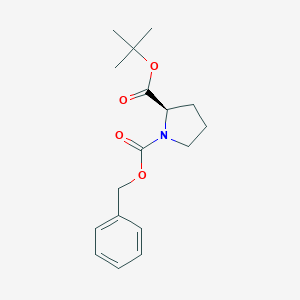
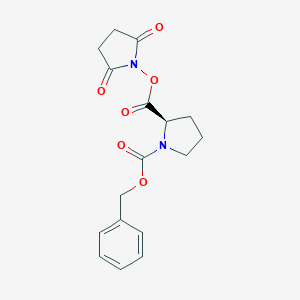

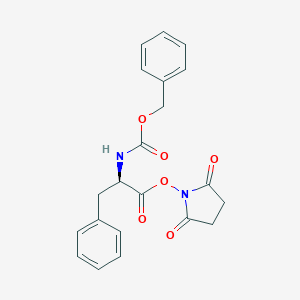
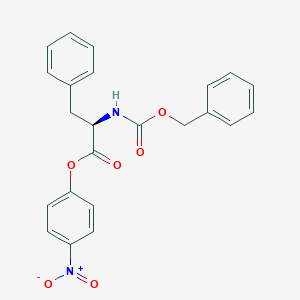
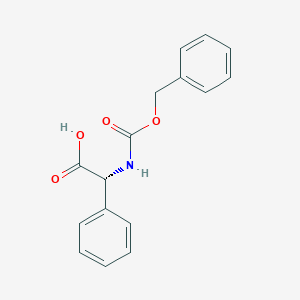
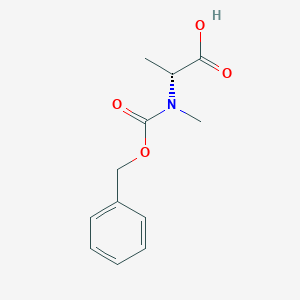
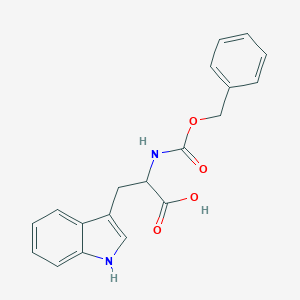

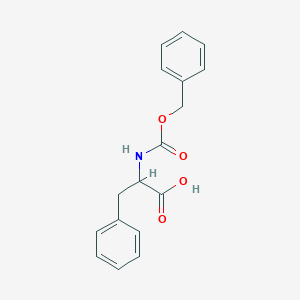
![2-{[(Benzyloxy)carbonyl]amino}-4-methylpentanoic acid](/img/structure/B554504.png)
